Cas no 1022972-01-5 (8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one)

8-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a heterocyclic organic compound featuring a benzazepine core with an amino functional group at the 8-position. This structure makes it a valuable intermediate in pharmaceutical synthesis, particularly for the development of central nervous system (CNS) active compounds. Its rigid bicyclic framework and amine moiety offer versatility in medicinal chemistry applications, enabling modifications for enhanced binding affinity or selectivity. The compound’s stability and well-defined reactivity profile facilitate its use in multi-step synthetic routes. It is commonly employed in research settings for the exploration of novel therapeutic agents targeting neurological disorders. Proper handling and storage under inert conditions are recommended to maintain its integrity.
8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one structure
1022972-01-5 structure
Product Name:8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
CAS No:1022972-01-5
MF:
MW:
CID:4568257
Update Time:2025-10-29

8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one Chemical and Physical Properties

Names and Identifiers

    • 8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Computed Properties

  • Exact Mass: 176.094963g/mol
  • Monoisotopic Mass: 176.094963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 176.21g/mol
  • XLogP3: 0.9
  • Topological Polar Surface Area: 55.1Ų

8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-794436-0.05g
8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
1022972-01-5 95%
0.05g
$174.0 2024-05-22
Enamine
EN300-794436-0.1g
8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
1022972-01-5 95%
0.1g
$257.0 2024-05-22
Enamine
EN300-794436-0.25g
8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
1022972-01-5 95%
0.25g
$367.0 2024-05-22
Enamine
EN300-794436-0.5g
8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
1022972-01-5 95%
0.5g
$579.0 2024-05-22
Enamine
EN300-794436-1.0g
8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
1022972-01-5 95%
1.0g
$743.0 2024-05-22
Enamine
EN300-794436-2.5g
8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
1022972-01-5 95%
2.5g
$1454.0 2024-05-22
Enamine
EN300-794436-5.0g
8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
1022972-01-5 95%
5.0g
$2152.0 2024-05-22
Enamine
EN300-794436-10.0g
8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
1022972-01-5 95%
10.0g
$3191.0 2024-05-22
Aaron
AR01DSD4-50mg
8-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
1022972-01-5 95%
50mg
$265.00 2025-02-09
Aaron
AR01DSD4-100mg
8-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
1022972-01-5 95%
100mg
$379.00 2025-02-09

Additional information on 8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

8-Amino-2,3,4,5-Tetrahydro-1H-2-Benzazepin-1-One: A Comprehensive Overview

8-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, also known by its CAS number 1022972-01-5, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzazepines, which are heterocyclic aromatic compounds with a fused benzene ring and a seven-membered ring containing nitrogen. The presence of an amino group at the 8-position adds to its functional diversity, making it a subject of interest for researchers exploring its synthetic applications and biological activities.

The synthesis of 8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves multi-step reactions that typically start with readily available starting materials. Recent studies have focused on optimizing the synthetic pathways to enhance yield and purity. For instance, researchers have employed catalytic hydrogenation techniques to achieve high stereoselectivity in the formation of the tetrahydrobenzazepine ring system. The use of transition metal catalysts has been particularly effective in this regard, enabling the formation of the desired product with minimal side reactions.

In terms of pharmacological applications, 8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has shown promise as a precursor for drug development. Its structure provides a versatile scaffold for attaching various functional groups, which can modulate its biological activity. Recent research has highlighted its potential as an inhibitor of certain enzymes involved in neurodegenerative diseases. For example, studies have demonstrated that derivatives of this compound can inhibit acetylcholinesterase (AChE), an enzyme whose overactivity is associated with Alzheimer's disease.

The structural versatility of 8-amino-tetrahydrobenzazepinone also makes it a valuable tool in combinatorial chemistry. By modifying the amino group or other positions on the ring system, researchers can generate a wide array of analogs for screening purposes. This approach has been instrumental in identifying lead compounds for various therapeutic areas, including anti-inflammatory and anticancer agents.

From an analytical standpoint, the characterization of CAS 1022972-01-5 has benefited from advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the compound's molecular structure and purity. Additionally, computational chemistry tools have been employed to predict its physicochemical properties and interactions with biological targets.

In conclusion, 8-amino-tetrahydrobenzazepinone, or CAS 1022972-01-5, represents a fascinating compound with broad applications in organic synthesis and drug discovery. Its unique structure and functional groups make it a valuable asset for researchers seeking innovative solutions in these fields. As ongoing studies continue to uncover its full potential, this compound is poised to play an increasingly important role in advancing chemical science and therapeutic development.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd